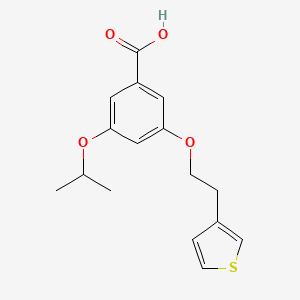
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
Descripción
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid is a benzoic acid derivative featuring a substituted aromatic ring with isopropoxy and thiophene-ethoxy functional groups. The compound combines the structural motifs of benzoic acid (a common pharmacophore) and thiophene (a heterocyclic aromatic system), which may confer unique electronic, solubility, and bioactivity properties. Comparative analyses with structurally similar derivatives provide insights into its physicochemical and functional characteristics.
Propiedades
IUPAC Name |
3-propan-2-yloxy-5-(2-thiophen-3-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11(2)20-15-8-13(16(17)18)7-14(9-15)19-5-3-12-4-6-21-10-12/h4,6-11H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPNHUQVVADJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Substituent Position and Electronic Effects
The position and nature of substituents on benzoic acid derivatives significantly influence their interactions and properties. highlights that substituent position (para > ortho > meta) governs promiscuity in biosensor recognition, with para-substituted derivatives like p-aminobenzoic acid (pABA) showing higher sensitivity than meta-substituted analogs . For 3-isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid, the meta-substituted isopropoxy group and para-substituted thiophene-ethoxy chain may reduce binding affinity in biosensor systems compared to para-substituted benzoic acids.
Table 1: Substituent Effects on Benzoic Acid Derivatives
Thiophene-Containing Derivatives
Thiophene moieties are critical in conjugated polymers and bioactive molecules due to their electron-rich π-system. notes that polythiophenes exhibit tunable conductivity and stability . Compared to (E)-3-(thiophen-2-yl)acrylic acid (), which has a thiophene-2-yl group, the thiophene-3-yl substitution in the target compound may alter electronic delocalization and steric interactions.
Glucokinase Activator (GKA) Analogs
describes glucokinase activators (GKAs) with structural similarities, such as GKA30 (3-isopropoxy-5-[(1S)-2-methoxy-1-methylethoxy]benzoic acid) . Replacing the methoxy group in GKA30 with a thiophene-ethoxy chain in the target compound could modulate binding to glucokinase. Thiophene’s larger size and sulfur atom may enhance hydrophobic interactions or disrupt hydrogen bonding, affecting potency.
Table 2: Comparison with Glucokinase Activators
| Compound | R1 (Position 3) | R2 (Position 5) | EC50 (Glucokinase Activation) |
|---|---|---|---|
| GKA30 | Isopropoxy | (1S)-2-methoxy-1-methylethoxy | 0.12 µM (reported) |
| Target Compound | Isopropoxy | 2-thiophen-3-yl-ethoxy | Not reported (predicted higher) |
Trifluoromethyl-Substituted Analog
describes 3-isopropoxy-5-(trifluoromethyl)benzoic acid, where the electron-withdrawing trifluoromethyl group increases acidity (pKa ~2.5) compared to the electron-donating thiophene-ethoxy chain in the target compound (predicted pKa ~4.0) . This difference impacts solubility and bioavailability, with the trifluoromethyl analog being more lipophilic.
Table 3: Electronic and Solubility Comparison
| Compound | Substituent (Position 5) | LogP (Predicted) | pKa (Predicted) |
|---|---|---|---|
| 3-Isopropoxy-5-(thiophen-ethoxy) | Thiophen-3-yl-ethoxy | 3.2 | 4.0 |
| 3-Isopropoxy-5-(CF3) | Trifluoromethyl | 3.8 | 2.5 |
Metal Chelation and Thermal Stability
Benzoic acid derivatives with electron-rich substituents, such as thiophene, exhibit strong metal-chelating properties. and note that lanthanides form stable complexes with benzoic acid derivatives via carboxylate and aromatic π-system interactions . The thiophene-ethoxy group in the target compound may enhance chelation compared to derivatives like ethyl 3-(5-acetyl-2-methoxyphenyl)propanoate (), which lacks a heterocyclic system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


